molecular formula C9H7N3S B12111814 (6-Methyl-1,3-benzothiazol-2-yl)cyanamide CAS No. 92987-73-0

(6-Methyl-1,3-benzothiazol-2-yl)cyanamide

Katalognummer: B12111814
CAS-Nummer: 92987-73-0
Molekulargewicht: 189.24 g/mol
InChI-Schlüssel: TXWAFQDIPWCYOK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CYANAMIDE, (6-METHYL-2-BENZOTHIAZOLYL)-: is a chemical compound with the molecular formula C9H7N3S . It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of CYANAMIDE, (6-METHYL-2-BENZOTHIAZOLYL)- typically involves the reaction of 6-methyl-2-aminobenzothiazole with cyanogen bromide under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane, and the temperature is maintained at around 0-5°C to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity CYANAMIDE, (6-METHYL-2-BENZOTHIAZOLYL)- .

Wirkmechanismus

The mechanism of action of CYANAMIDE, (6-METHYL-2-BENZOTHIAZOLYL)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: CYANAMIDE, (6-METHYL-2-BENZOTHIAZOLYL)- is unique due to the presence of both the cyanamide and benzothiazole moieties in its structure. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Eigenschaften

CAS-Nummer

92987-73-0

Molekularformel

C9H7N3S

Molekulargewicht

189.24 g/mol

IUPAC-Name

(6-methyl-1,3-benzothiazol-2-yl)cyanamide

InChI

InChI=1S/C9H7N3S/c1-6-2-3-7-8(4-6)13-9(12-7)11-5-10/h2-4H,1H3,(H,11,12)

InChI-Schlüssel

TXWAFQDIPWCYOK-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=C1)N=C(S2)NC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.